molecular formula C11H15NO4 B13008434 2-amino-2-(2,4-dimethoxyphenyl)propanoic Acid

2-amino-2-(2,4-dimethoxyphenyl)propanoic Acid

Cat. No.: B13008434
M. Wt: 225.24 g/mol
InChI Key: NEZXRHZIQODKJB-UHFFFAOYSA-N
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Description

2-amino-2-(2,4-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine, featuring two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylalanine derivatives.

Scientific Research Applications

2-amino-2-(2,4-dimethoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(2,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors and transporters, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to neurotransmitters like dopamine.

    2-amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): An essential amino acid involved in protein synthesis.

    2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid:

Uniqueness

2-amino-2-(2,4-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-11(12,10(13)14)8-5-4-7(15-2)6-9(8)16-3/h4-6H,12H2,1-3H3,(H,13,14)

InChI Key

NEZXRHZIQODKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)(C(=O)O)N

Origin of Product

United States

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